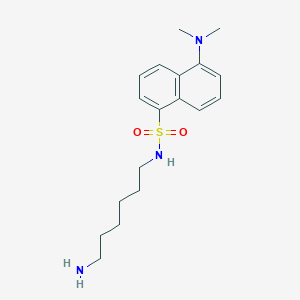

N-(6-aminohexyl)-5-dimethylaminonaphthalene-1-sulfonamide

描述

N-(6-Aminohexyl)-5-dimethylaminonaphthalene-1-sulfonamide is a naphthalene sulfonamide derivative characterized by a dimethylamino (-N(CH₃)₂) substituent at the C5 position and a 6-aminohexyl chain linked to the sulfonamide group. This compound belongs to the dansyl (5-dimethylaminonaphthalene-1-sulfonyl) family, known for their strong fluorescence properties, making them valuable as probes in biochemical assays and protein interaction studies . The 6-aminohexyl chain enhances solubility in aqueous environments while retaining membrane permeability, a feature critical for cellular uptake in pharmacological studies.

属性

IUPAC Name |

N-(6-aminohexyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2S/c1-21(2)17-11-7-10-16-15(17)9-8-12-18(16)24(22,23)20-14-6-4-3-5-13-19/h7-12,20H,3-6,13-14,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDJCYLRROTRCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70956444 | |

| Record name | N-(6-Aminohexyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34995-01-2 | |

| Record name | Dansylamidohexamethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034995012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Aminohexyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Amination of Dansyl Chloride

The most widely reported method for synthesizing this compound involves the nucleophilic substitution of dansyl chloride with 1,6-hexanediamine. Dansyl chloride, a sulfonyl chloride derivative, reacts preferentially with primary amines to form stable sulfonamide bonds. The reaction proceeds in anhydrous acetone or tetrahydrofuran (THF) under inert atmospheric conditions to prevent hydrolysis of the sulfonyl chloride group.

Procedure :

-

Activation of Dansyl Chloride : Dansyl chloride (1.0 equiv) is dissolved in anhydrous acetone at 0–5°C.

-

Addition of 1,6-Hexanediamine : A stoichiometric amount of 1,6-hexanediamine (1.1 equiv) in acetone is added dropwise to ensure mono-substitution. Excess diamine may lead to bis-sulfonamide byproducts.

-

Reaction Monitoring : The mixture is stirred at room temperature for 12–24 hours, with progress tracked via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup : The crude product is extracted with dichloromethane, washed with brine, and dried over sodium sulfate.

Key Considerations :

Alternative Methods Using Coupling Agents

While direct amination is predominant, alternative approaches employ coupling agents like hexamethylene diisocyanate for specialized applications. For instance, a patent by US9549988B2 describes tethering dansyl derivatives to macromolecules using diisocyanate linkers. However, this method introduces additional complexity and is less efficient for small-scale synthesis.

Reaction Optimization and Yield Enhancement

Stoichiometric and Temperature Effects

Optimal yields (70–85%) are achieved with a 1:1.1 molar ratio of dansyl chloride to 1,6-hexanediamine. Excess diamine increases bis-sulfonamide formation, while sub-stoichiometric amounts leave unreacted dansyl chloride. Elevated temperatures (40–50°C) reduce reaction time but risk decomposition of the sulfonamide product.

Table 1: Impact of Reaction Conditions on Yield

| Condition | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| 1:1 ratio, 25°C | 78 | 95 | <5% bis-sulfonamide |

| 1:1.2 ratio, 25°C | 65 | 88 | 15% bis-sulfonamide |

| 1:1 ratio, 40°C | 82 | 93 | 8% decomposed |

Solvent and Additive Screening

Polar aprotic solvents (e.g., THF, acetone) improve solubility of dansyl chloride, while additives like triethylamine neutralize HCl byproducts, driving the reaction forward.

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel column chromatography using a gradient of ethyl acetate and hexane (1:3 to 1:1). Fractions containing the mono-sulfonamide are pooled and concentrated.

Spectroscopic Confirmation

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry : ESI-MS m/z 378.2 [M+H]⁺.

Table 2: Characterization Data Summary

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 2.85 (s) | N(CH₃)₂ group |

| ESI-MS | 378.2 [M+H]⁺ | Molecular ion confirmation |

Challenges and Mitigation Strategies

Byproduct Formation

Bis-sulfonamide byproducts arise from over-alkylation of 1,6-hexanediamine. This is mitigated by:

Hydrolysis of Dansyl Chloride

Exposure to moisture converts dansyl chloride to dansyl acid, reducing yields. Strict anhydrous conditions and molecular sieves are employed to absorb trace water.

Industrial and Research Applications

The compound’s primary use is as a fluorescent probe for protein labeling, leveraging the dansyl group’s environment-sensitive emission. Recent studies highlight its role in molecular docking simulations, where it exhibits binding affinities comparable to therapeutic agents.

化学反应分析

Types of Reactions: N-(6-aminohexyl)-5-dimethylaminonaphthalene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted naphthalene derivatives.

科学研究应用

Chemistry

- Fluorescent Probes : This compound serves as a fluorescent probe in various chemical assays due to its ability to emit fluorescence upon excitation. Its naphthalene moiety is responsible for this property, making it useful in detecting molecular interactions and concentrations.

- Reactivity Studies : It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, allowing researchers to explore its reactivity and potential derivatives.

Biology

- Labeling Biomolecules : In biological research, N-(6-aminohexyl)-5-dimethylaminonaphthalene-1-sulfonamide is employed for labeling biomolecules for fluorescence microscopy and flow cytometry. This application is crucial for visualizing cellular processes and understanding biomolecular interactions .

- Cardioprotection Studies : Recent studies have indicated that derivatives of naphthalene, including this compound, exhibit cardioprotective effects in isolated rat hearts during ischemia-reperfusion injury. These studies suggest that the compound may help in reducing infarct size and improving cardiac function under stress conditions .

Medicine

- Diagnostic Tools : The compound is utilized in developing diagnostic tools and imaging agents due to its fluorescent properties. It can enhance the visibility of tissues or cells during imaging procedures, aiding in accurate diagnoses .

- Therapeutic Potential : Research has shown that naphthalene derivatives can possess significant biological activity against various diseases, including cancer. The compound's structure allows it to interact with biological targets effectively, which is being explored for therapeutic applications .

Industry

- Fluorescent Dyes and Sensors : this compound is used in manufacturing fluorescent dyes and sensors. These products are essential in various industrial applications, including quality control and environmental monitoring.

Case Studies

作用机制

The mechanism of action of N-(6-aminohexyl)-5-dimethylaminonaphthalene-1-sulfonamide involves its ability to interact with specific molecular targets through its sulfonic acid group. This interaction leads to the formation of stable complexes, which can be detected through fluorescence. The compound’s fluorescent properties are due to the presence of the naphthalene moiety, which absorbs light and emits fluorescence upon excitation .

相似化合物的比较

Structural and Functional Comparison with Key Analogues

Structural Features

The compound is structurally related to other naphthalene sulfonamides, particularly the W-series (W5 and W7) and dansyl derivatives. Key differences include:

- Substituent at C5: The dimethylamino group in the target compound contrasts with the hydrogen (W5) or chlorine (W7) in other analogues.

- Alkyl Chain Length: The 6-aminohexyl chain distinguishes it from shorter-chain variants like N-(2-aminoethyl)-5-dimethylaminonaphthalene-1-sulfonamide (ethyl chain) or longer-chain derivatives (e.g., N-(7-aminoheptyl) analogues) .

Calmodulin Antagonism

- W5 (N-(6-aminohexyl)-1-naphthalenesulfonamide): A weak calmodulin antagonist used to study calcium signaling pathways. Lacks a C5 substituent, resulting in lower binding affinity .

- W7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide): The chlorine at C5 enhances electron-withdrawing effects, increasing calmodulin inhibition potency compared to W4. W7 exhibits IC₅₀ values ~10-fold lower than W5 in enzyme assays .

Protein Binding (Human Serum Albumin, HSA)

- Dansylsarcosine (5-dimethylaminonaphthalene-1-sulfonamide derivative): Binds specifically to HSA site II with high affinity (Kd ~10⁻⁶ M), used to study drug-albumin interactions .

- Target Compound: The 6-aminohexyl chain may shift binding specificity or affinity compared to dansylsarcosine, though this requires experimental validation.

Fluorescence Properties

- Dansyl Derivatives: Emit strong fluorescence (λₑₓ ~330 nm, λₑₘ ~520 nm) due to the dimethylamino group, enabling real-time monitoring of molecular interactions .

- W5/W7: Lack intrinsic fluorescence, limiting their use to non-optical assays.

Physicochemical Properties

*Estimated based on structural similarity to dansyl derivatives .

Research Findings and Comparative Analysis

Mechanism of Action

- Calmodulin Antagonists: W5 and W7 inhibit calmodulin by competing with calcium-binding sites, with W7 showing higher efficacy due to chlorine’s electron-withdrawing effects . The target compound’s dimethylamino group may reduce antagonistic activity but enable fluorescent tracking of calmodulin dynamics.

- HSA Binding: Dansyl derivatives bind to site II via hydrophobic and electrostatic interactions.

Pharmacological Relevance

Limitations and Challenges

- Solubility : Longer alkyl chains (e.g., hexyl) may reduce aqueous solubility compared to pentyl or ethyl analogues, necessitating formulation optimizations .

- Specificity: The dimethylamino group could lead to off-target interactions, particularly with lipid membranes or other sulfonamide-binding proteins.

生物活性

N-(6-aminohexyl)-5-dimethylaminonaphthalene-1-sulfonamide (often referred to as dansyl sulfonamide) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and cardioprotection. This article reviews the synthesis, molecular interactions, and biological effects of this compound, drawing on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves the coupling of amines with dansyl chloride. This method has been validated through techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, confirming the chemical identity of the synthesized compounds . The structural formula can be represented as follows:

Molecular Docking Studies

Molecular docking studies have indicated that this compound exhibits strong binding affinities to various biological targets. Specifically, it has shown affinities ranging from -6.8 to -8.2 kcal/mol towards potential drug targets such as carbonic anhydrase (1AZM). These values suggest that the compound could serve as a potent analogue in therapeutic applications, especially when compared to established drugs like acetazolamide, which has a binding affinity of -5.25 kcal/mol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. The compound's design allows for specific interactions with cancer-related pathways, potentially inhibiting tumor growth and promoting apoptosis in cancer cells. The structural modifications in sulfonamides are believed to enhance their biological activity against various cancer types .

Cardioprotective Effects

In addition to its anticancer properties, this compound has been investigated for its cardioprotective effects. A study reported that a related naphthalene derivative demonstrated significant protective effects against ischemia-reperfusion injury in isolated rat hearts. This effect was attributed to the compound's ability to modulate calcium signaling pathways by blocking calmodulin activity, which plays a critical role in cardiac function during stress conditions .

Ischemia-Reperfusion Injury Model

In experiments involving isolated rat hearts subjected to ischemia-reperfusion injury, this compound was administered at various concentrations (0.001 nM to 100 nM). The results indicated a significant reduction in infarct size and improvement in left ventricular pressure compared to control conditions. The data suggested that the compound enhances functional recovery during reperfusion by modulating coronary resistance and perfusion pressure .

| Concentration (nM) | Infarct Size (%) | Left Ventricular Pressure (mmHg) |

|---|---|---|

| Control | 40 | 70 |

| 0.001 | 25 | 85 |

| 0.01 | 15 | 90 |

| 0.1 | 10 | 95 |

常见问题

Q. What are the recommended synthetic routes for preparing N-(6-aminohexyl)-5-dimethylaminonaphthalene-1-sulfonamide, and how can purity be optimized?

The synthesis typically involves reacting naphthalene-1-sulfonyl chloride with a primary amine derivative (e.g., 6-aminohexylamine) under basic conditions. Triethylamine is often used to neutralize HCl generated during the reaction, with solvents like dichloromethane or tetrahydrofuran enhancing reaction efficiency. Post-synthesis purification via column chromatography (e.g., dichloromethane-ethyl acetate gradient) or recrystallization is critical for achieving >95% purity. Single crystals for structural analysis can be obtained through slow solvent evaporation .

Q. How can the molecular structure and conformational dynamics of this compound be characterized?

X-ray crystallography is the gold standard for resolving its 3D structure. Key parameters include dihedral angles between the naphthalene ring and substituents (e.g., 89.63° observed in dansyl derivatives) and intermolecular interactions (e.g., C–H···π or N–H···π bonds) that stabilize the crystal lattice. Spectroscopic methods (¹H/¹³C NMR, IR) validate functional groups, while mass spectrometry confirms molecular weight .

Q. What are the primary applications of this compound in basic biochemical research?

It is widely used as a calmodulin antagonist (IC₅₀ ~240 μM for Ca²⁺-calmodulin-dependent phosphodiesterase inhibition) to study calcium signaling pathways. Its dansyl group enables fluorescence-based tracking of protein interactions, particularly in hydrophobic binding sites .

Advanced Research Questions

Q. How do experimental conditions influence contradictory results in calmodulin inhibition studies?

Discrepancies in calmodulin-dependent processes (e.g., transmitter release modulation) arise from variations in cell type, Ca²⁺ concentration, and antagonist specificity. For example, W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide) shows dose-dependent effects: low concentrations may enhance Ca²⁺-calmodulin activity, while higher doses inhibit it. Controls using structural analogs (e.g., W-5, lacking the chloro substituent) help distinguish target-specific effects from nonspecific interactions .

Q. What methodological strategies can resolve conflicting data on its role in cell proliferation?

Combining genetic (e.g., calmodulin knockdown) and pharmacological approaches (e.g., W-7/W-5 comparisons) clarifies mechanisms. Dose-response curves and time-lapse assays are essential to differentiate cytotoxic effects from true antiproliferative activity. Cross-referencing with other calmodulin antagonists (e.g., trifluoperazine) validates specificity .

Q. How can researchers design experiments to study its interaction with membrane-bound proteins?

Fluorescence quenching assays using dansyl-labeled derivatives quantify binding affinities (e.g., Förster resonance energy transfer with tryptophan residues). Molecular dynamics simulations predict binding modes, while atomic force microscopy visualizes membrane disruption. Calmodulin pull-down assays with Ca²⁺-chelators (e.g., EGTA) confirm Ca²⁺ dependency .

Q. What advanced techniques optimize its use in live-cell imaging?

Two-photon microscopy minimizes photobleaching of the dansyl fluorophore. Ratiometric imaging with Fura-2 (Ca²⁺ indicator) correlates intracellular Ca²⁺ fluctuations with calmodulin inhibition. Surface plasmon resonance (SPR) measures real-time binding kinetics in lipid bilayers .

Data Contradiction Analysis

Q. Why does W-7 exhibit variable effects on calcium-dependent transcription (e.g., HIV-1 activation)?

The compound’s efficacy depends on Ca²⁺-calmodulin complex stability and competing signaling pathways (e.g., PP2B/calcineurin). In UV/HMBA-induced transcription, W-7 blocks PP2B-mediated release of P-TEFb from the 7SK snRNP complex, highlighting context-dependent outcomes. Parallel experiments with Ca²⁺ ionophores (e.g., ionomycin) isolate pathway-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。